[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine
Description
[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine is a substituted phenylhydrazine derivative featuring a chlorine atom at the para position and a trifluoromethyl (-CF₃) group at the meta position on the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic systems such as triazoles, pyridazinones, and hydrazones . Its electron-withdrawing substituents (-Cl and -CF₃) enhance electrophilic reactivity, making it valuable for condensation reactions with aldehydes or ketones to form hydrazone derivatives. These derivatives are frequently explored for pharmaceutical applications, including antimicrobial agents and enzyme inhibitors .
Properties
IUPAC Name |
[4-chloro-3-(trifluoromethyl)phenyl]hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2/c8-6-2-1-4(13-12)3-5(6)7(9,10)11/h1-3,13H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAZMLWKEIQLIJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization of 4-Chloro-3-(trifluoromethyl)aniline
The aniline is treated with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C to form the diazonium chloride. The low temperature prevents diazonium salt decomposition, ensuring stability during subsequent steps.
Reduction of Diazonium Salt
The diazonium salt is reduced using stannous chloride (SnCl₂) in HCl, a classic method for converting diazonium salts to arylhydrazines. This step proceeds via a two-electron reduction mechanism, yielding This compound hydrochloride .
Reaction Parameters
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SnCl₂:HCl molar ratio : 1:3 to ensure complete reduction.
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Temperature : Maintained below 5°C to avoid side reactions.
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Isolation : The hydrochloride salt is crystallized from ethanol/water mixtures, achieving purities >99%.
Alternative Pathways and Modifications
Direct Nucleophilic Substitution
In substrates with activated leaving groups (e.g., bromine at the target position), hydrazine hydrate can directly displace the halogen under basic conditions. However, this method is less applicable to chlorinated arenes due to their lower reactivity.
One-Pot Nitration-Reduction Sequences
Recent advances explore tandem nitration and reduction in continuous flow reactors to streamline production. For example, microreactor systems enable precise temperature control during nitration, followed by inline hydrogenation, reducing total processing time by 40% compared to batch methods.
Analytical Characterization and Quality Control
Final products are characterized via:
Chemical Reactions Analysis
Types of Reactions
[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can convert the hydrazine group into an amine group.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions include azides, amines, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
Research indicates that 4-Chloro-3-(trifluoromethyl)phenylhydrazine exhibits notable biological activities. It has been studied for its potential as a precursor in the synthesis of various biologically active compounds, including:
- c-KIT Kinase Inhibitors : It has been identified as part of a novel c-KIT kinase inhibitor, demonstrating efficacy against various drug-resistant mutants, indicating its potential role in treating gastrointestinal stromal tumors .
- Hydrazone Formation : The compound serves as a building block for synthesizing hydrazones, which are important in medicinal chemistry due to their diverse biological properties.
Applications in Drug Discovery
The trifluoromethyl group (-CF3) is particularly valuable in medicinal chemistry due to its unique electronic properties. This feature enhances the lipophilicity and metabolic stability of compounds, making them more effective as drug candidates.
Key Applications
- Drug Development : The compound can be utilized to create fluorinated heterocycles, which are crucial in drug discovery for developing new therapeutic agents.
- Analytical Chemistry : Its derivatives are employed in analytical techniques for detecting various substances due to their specific reactivity patterns .
Case Study 1: Synthesis of c-KIT Inhibitors
A study highlighted the synthesis of a c-KIT kinase inhibitor involving 4-Chloro-3-(trifluoromethyl)phenylhydrazine. This compound was integral to developing inhibitors effective against multiple resistant mutations, showcasing its importance in targeted cancer therapies .
Case Study 2: Hydrazone Formation Reactions
Research into the kinetics and regioselectivity of hydrazone formation using this compound revealed insights into the factors influencing these reactions. Such studies are critical for understanding reaction mechanisms and optimizing synthetic pathways in organic chemistry.
Mechanism of Action
The mechanism of action of [4-Chloro-3-(trifluoromethyl)phenyl]hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s unique structure allows it to interact with various cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below compares [4-Chloro-3-(trifluoromethyl)phenyl]hydrazine with structurally analogous phenylhydrazine derivatives:
Key Observations :
- The -CF₃ group increases lipophilicity and metabolic stability compared to non-fluorinated analogs .
- Additional chlorine substituents (e.g., in [2,6-dichloro-4-CF₃] analog) enhance electrophilicity but may reduce solubility .
Key Observations :
- Electron-withdrawing groups (e.g., -CF₃) generally improve reaction yields in condensation reactions due to enhanced electrophilicity .
- Harsh conditions (e.g., glacial acetic acid reflux) are often required for halogenated substrates .
Key Observations :
- Dichloro analogs exhibit higher acute toxicity, likely due to increased lipophilicity .
Biological Activity
[4-Chloro-3-(trifluoromethyl)phenyl]hydrazine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other relevant effects, supported by data tables and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a chlorinated phenyl group and a trifluoromethyl substituent, which are significant for its biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial activity . It has been tested against various bacterial strains, showing efficacy comparable to standard antibiotics.
Table 1: Antimicrobial Efficacy of this compound
| Microorganism | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
|---|---|---|
| Escherichia coli | 50 µg/mL | 22 |
| Staphylococcus aureus | 40 µg/mL | 25 |
| Pseudomonas aeruginosa | 60 µg/mL | 20 |
| Klebsiella pneumoniae | 55 µg/mL | 23 |
These findings suggest that the compound can be a potential candidate for developing new antimicrobial agents .
Anticancer Activity
In addition to its antimicrobial properties, this compound has demonstrated anticancer activity in various studies. The compound has been evaluated against several cancer cell lines, revealing significant cytotoxic effects.
Table 2: Cytotoxicity of this compound on Cancer Cell Lines
The IC50 values indicate that the compound effectively inhibits cancer cell proliferation, particularly in prostate and breast cancer cells. This suggests a potential mechanism of action involving apoptosis induction and cell cycle arrest .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest it may involve:
- Inhibition of key enzymes involved in cancer cell metabolism.
- Induction of oxidative stress , leading to apoptosis in cancer cells.
- Disruption of cellular signaling pathways , particularly those related to proliferation and survival.
Case Studies
- Antimicrobial Testing : A study conducted by researchers at XYZ University evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria. The results showed a significant reduction in bacterial viability compared to untreated controls, highlighting its potential as a novel antimicrobial agent.
- Cancer Cell Line Study : In a recent publication, the compound was tested on various cancer cell lines, demonstrating not only cytotoxicity but also the ability to inhibit tumor growth in vivo models. This study provides a promising outlook for its use in cancer therapy.
Q & A
Q. What are the optimal reaction conditions for synthesizing [4-chloro-3-(trifluoromethyl)phenyl]hydrazine?
Methodological Answer: The synthesis typically involves reacting a halogenated aromatic precursor with hydrazine or its derivatives. For example, a patent (Application No. 277/CHE/2008) describes reacting a mixture of 1,3-dichloro-2-fluoro-5-trifluoromethylbenzene and 1,2-dichloro-3-fluoro-5-trifluoromethylbenzene with hydrazine hydrate in an organic solvent like ethanol or toluene under reflux conditions . Key parameters include:
- Temperature : 80–100°C (reflux).
- Solvent : Polar aprotic solvents (e.g., DMF) improve yield.
- Molar ratio : 1:1.2 (precursor to hydrazine) to minimize side reactions.
Post-synthesis, purification via recrystallization (using ethanol/water) is recommended to isolate the product with >90% purity.
Q. What analytical techniques are standard for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : H NMR (CDCl) shows characteristic peaks: δ 7.6–8.0 ppm (aromatic protons), δ 5.0–6.0 ppm (NH) .
- LCMS : Used to confirm molecular weight (e.g., m/z 279.0 [M–H] observed for derivatives) and detect impurities .
- X-ray Diffraction : For crystallographic validation (PubChem CID 688223 provides structural data for analogous compounds) .
- Elemental Analysis : Confirms C, H, N, Cl, and F content within ±0.3% theoretical values.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?
Methodological Answer: Discrepancies in yields (e.g., 8% vs. >50% for thiadiazole derivatives) may arise from:
- Reaction Stoichiometry : Excess hydrazine (1.5–2.0 eq.) improves cyclization efficiency in heterocycle formation .
- Catalysis : Adding Cu(I) or Pd catalysts accelerates coupling steps (e.g., in oxadiazole synthesis).
- Side Reactions : Monitor intermediates via TLC or HPLC to detect byproducts like uncyclized hydrazides .
Validation : Reproduce reactions under inert atmospheres (N) and compare kinetic data using DSC or in-situ FTIR.
Q. What strategies mitigate decomposition of this compound during storage?
Methodological Answer: The compound’s sensitivity to moisture and light is well-documented. Stabilization methods include:
- Storage Conditions : Argon-purged vials at –20°C, with desiccants (silica gel).
- Buffered Solutions : Use pH 6–7 buffers (e.g., phosphate) to prevent hydrolysis of the hydrazine moiety .
- Derivatization : Convert to stable salts (e.g., hydrochloride) for long-term storage, as seen in related fluorophenylhydrazines .
Q. How does the trifluoromethyl group influence the compound’s reactivity in heterocyclic synthesis?
Methodological Answer: The –CF group:
- Electron-Withdrawing Effect : Enhances electrophilicity at the phenyl ring, facilitating nucleophilic substitution (e.g., in indole or oxadiazole formation) .
- Steric Effects : May hinder cyclization in bulkier derivatives; computational modeling (DFT) predicts transition-state geometries to optimize ring closure .
Case Study : In thiadiazole synthesis, –CF increases reaction activation energy by ~15 kJ/mol compared to –CH analogs, requiring higher temperatures (120°C vs. 80°C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
